molecular formula C14H16N2O2 B2941017 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one CAS No. 5012-03-3

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2941017
CAS No.: 5012-03-3
M. Wt: 244.294
InChI Key: BOILDXNHBGQJJE-UHFFFAOYSA-N
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Description

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one is a bicyclic lactam compound featuring two pyrrolidin-2-one moieties connected via a phenyl ring. The pyrrolidin-2-one (2-oxopyrrolidine) group is a five-membered lactam ring with a ketone oxygen, conferring structural rigidity and hydrogen-bonding capacity. Its synthesis often involves multi-step reactions, such as esterification and hydrazide coupling, as demonstrated in the preparation of related derivatives (e.g., compound 36 in ).

Properties

IUPAC Name

1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-3-1-9-15(13)11-5-7-12(8-6-11)16-10-2-4-14(16)18/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOILDXNHBGQJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and Sulfonamides (PYB-SAs)

  • Structural Basis : These derivatives replace the imidazolidin-2-one (IMZ) group in earlier compounds with pyrrolidin-2-one, enhancing interactions with the colchicine-binding site (C-BS) of tubulin.
  • Activity : PYB-SOs and PYB-SAs exhibit potent antiproliferative activity (IC50 = 0.0087–8.6 μM) against human cancer cell lines (HT-1080, HT-29, M21, MCF7). Their mechanism involves microtubule depolymerization and G2/M cell cycle arrest.

(b) Arylpiperazine-Pyrrolidin-2-one Hybrids

  • Structural Basis : These compounds integrate pyrrolidin-2-one with arylpiperazine fragments (e.g., 7 and 18 in ).
  • Activity: Compound 7: 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one shows high α1-adrenoceptor (AR) affinity (pKi = 7.13). Compound 18: 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one targets α2-AR (pKi = 7.29).
  • Comparison : The position and type of substituents on the phenyl ring dictate receptor selectivity. For example, 2-chloro substitution favors α1-AR binding, while 4-chloro shifts preference to α2-AR.

Functional Analogues in Neurological Disorders

(a) Anti-Alzheimer’s Derivatives

  • Structural Basis : Compounds like 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) incorporate benzyl and piperidine groups onto the pyrrolidin-2-one core.
  • Activity : These derivatives inhibit acetylcholinesterase (AChE) with comparable or superior efficacy to donepezil, a standard anti-Alzheimer’s drug.
  • Comparison : The 4-methoxybenzyl group in 10b enhances blood-brain barrier penetration compared to simpler pyrrolidin-2-one derivatives.

(b) Psychoactive Cathinones (e.g., α-PVP)

  • Structural Basis : α-PVP (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) shares a pyrrolidine ring but lacks the lactam group.
  • Activity: α-PVP acts as a dopamine/norepinephrine reuptake inhibitor, causing stimulant effects. In contrast, 1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one lacks psychoactivity due to its lactam structure, which reduces CNS penetration.

Pharmacological and Physicochemical Comparisons

Table 1. Key Pharmacological Data for Selected Analogues

Compound Class Target Activity (IC50/pKi) Key Structural Feature Reference
PYB-SO (antimicrotubule) Tubulin (C-BS) 0.0087–8.6 μM 4-(2-oxopyrrolidin-1-yl)phenyl
Arylpiperazine-Pyrrolidinone α1-AR pKi = 7.13 2-Chlorophenylpiperazine
Anti-AChE Derivative (10b ) Acetylcholinesterase Comparable to donepezil 4-Methoxybenzyl substitution
α-PVP Dopamine Transporter EC50 = 12 nM (reuptake inhibition) Non-lactam pyrrolidine

Table 2. Physicochemical Properties

Compound logP Molecular Weight (g/mol) Hydrogen Bond Donors Rotatable Bonds
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one 1.8* 274.3 2 3
PYB-SO 3.1 ~400 1 5
α-PVP 2.5 245.3 0 5

*Calculated using SwissADME.

Biological Activity

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one, a compound with the CAS number 5012-03-3, belongs to the class of pyrrolidinones. Its unique structure, featuring dual pyrrolidinone rings and a phenyl group, positions it as a significant subject for research in medicinal chemistry and biological activity. This article explores its biological activities, including anticancer and antimicrobial properties, supported by various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name 1[4(2oxopyrrolidin1yl)phenyl]pyrrolidin2one\text{IUPAC Name }1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one

Key Characteristics:

  • Molecular Formula: C14H16N2O2
  • Molecular Weight: 244.29 g/mol
  • Physical Form: Powder

Anticancer Activity

Research has demonstrated that the compound exhibits structure-dependent anticancer activity. A notable study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of various derivatives of pyrrolidinones, including 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one.

Key Findings:

  • Cytotoxicity Testing: The compound was tested against A549 cells at a concentration of 100 µM for 24 hours using the MTT assay.
  • Comparative Analysis: The viability of A549 cells post-treatment was compared with cisplatin, a standard chemotherapeutic agent. Results indicated that certain structural modifications significantly enhanced anticancer activity.
CompoundViability (%)Remarks
Control (Cisplatin)~30Strong cytotoxicity
Compound 4 (starting point)78–86Weak anticancer activity
Compound 6 (4-chlorophenyl substitution)64Enhanced activity
Compound 8 (4-dimethylamino substitution)Significantly lower than controlMost potent

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various drug-resistant pathogens.

Study Overview:
The antimicrobial efficacy was assessed against multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and methicillin-resistant Staphylococcus aureus.

Results Summary:

  • The compound exhibited varying degrees of effectiveness against these pathogens, indicating potential for development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one.

  • Study on Derivatives: Research indicated that derivatives with specific substitutions on the phenyl ring enhanced anticancer activity while maintaining lower cytotoxicity towards normal cells.
    • For instance, compounds with halogen substitutions (e.g., 4-chlorophenyl) demonstrated improved efficacy against cancer cells while sparing non-cancerous cells.
  • Structure-Activity Relationship (SAR): The relationship between chemical structure and biological activity was established through systematic modifications, leading to insights into optimal functional groups for enhancing therapeutic effects.

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